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Compound of Interest

5,7-Dibromo-2,3-
Compound Name:
dihydrobenzofuran

Cat. No.: B050448

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of dibromo-
dibenzofuran derivatives against other classes of kinase inhibitors. The information is
supported by experimental data to aid in the evaluation of these compounds as potential
therapeutic agents. Human protein kinases are critical regulators of cellular processes, and
their dysregulation is implicated in numerous diseases, including cancer. The development of
selective kinase inhibitors is a cornerstone of targeted therapy. Dibenzofuran scaffolds have
emerged as a promising framework for the design of novel kinase inhibitors. This guide focuses
on dibromo-dibenzofuran derivatives, highlighting their potency and selectivity against key
human kinases.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of a 7,9-dibromo-dihydrodibenzofuran derivative and other relevant non-
dibenzofuran kinase inhibitors against Casein Kinase 2 (CK2), Proviral Integration site for
Moloney murine leukemia virus (Pim-1), and CDC-like Kinase 1 (CLK1) are summarized below.
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nM), DYRK1B
Dibromo- (>10,000 nM),
) Compound 12c CK2 5.8
dibenzofuran HGK (>10,000
nM), SGK
(>10,000 nM)
Dibenzofuran .
. . Pim-2 (35 nM),
(Cercosporamide  Compound 44 Pim-1 35
o CLK1 (low nM)
-inspired)
FLT3 (35 nM),
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Naphthyridine o ) CK2 1 Pim-1 (46 nM),
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CDK1 (56 nM)[1]
Pim-2 (5.0 nM),
Thiazole AZD1208 Pim-1 0.4 Pim-3 (1.9 nM)[2]
[3]
CLK4 (15 nM),
Benzothiazole TG-003 CLK1 20 CLK2 (200 nM)

[415](6]

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for predicting the cellular

consequences of their inhibition.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase involved in a myriad of cellular processes,

including cell growth, proliferation, and survival. Its dysregulation is frequently associated with

cancer. CK2 participates in several critical signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in
preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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Derivatives Against Human Kinases: A Comparative Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b050448#selectivity-profiling-of-
dibromo-dibenzofuran-derivatives-against-human-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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